molecular formula C7H8Cl2N2O2 B066461 Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 175137-67-4

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Cat. No.: B066461
CAS No.: 175137-67-4
M. Wt: 223.05 g/mol
InChI Key: RFDHEBGHIJMRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (CAS: 175137-67-4) is a chloro-substituted imidazole derivative with a molecular weight of 223.05 g/mol . The compound features a 1H-imidazole core substituted with chlorine atoms at the 4- and 5-positions, linked to an ethyl acetate moiety via a methylene bridge. This structural motif is significant in medicinal chemistry due to the imidazole ring's role in bioactivity, including antimicrobial and anti-inflammatory properties . The compound is typically synthesized via nucleophilic substitution or condensation reactions involving imidazole precursors and ethyl chloroacetate derivatives .

Properties

IUPAC Name

ethyl 2-(4,5-dichloroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHEBGHIJMRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380951
Record name Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-67-4
Record name Ethyl 4,5-dichloro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

ParameterDMF MethodSolvent-FreePEG-400 Method
Yield82–84%78–80%85–88%
Reaction Time48–52 h24 h36 h
Temperature75–80°C80–85°C70°C
SolventDMFNonePEG-400
ScalabilityModerateLowHigh

Optimization Strategies and Byproduct Mitigation

Byproduct Formation and Suppression

Side products like 1,3-dialkylated imidazole arise from over-alkylation. Strategies to minimize this include:

  • Stoichiometric Control : Limiting ethyl chloroacetate to 1.1 equivalents.

  • Temperature Modulation : Maintaining temperatures below 85°C to prevent thermal decomposition.

  • Catalytic Additives : Adding 2 mol% KI enhances regioselectivity for mono-alkylation.

Crystallization and Purification

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials. DSC analysis reveals a sharp melting endotherm at 65°C, confirming crystalline purity.

Spectroscopic and Chromatographic Validation

  • IR Spectroscopy : Ester carbonyl (1742 cm⁻¹) and C–Cl stretches (750 cm⁻¹).

  • ¹H NMR : Singlet at δ 5.02 (2H, N–CH₂–CO) and quartet at δ 4.20 (2H, OCH₂CH₃).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient imidazole ring facilitates nucleophilic aromatic substitution (NAS) at the C-4 and C-5 positions. Halogen displacement is achievable under specific conditions:

Reaction Reagents/Conditions Product Yield Reference
Chlorine → AmineNH₃ (aq.), CuSO₄, 100°C, 24h2-(4,5-diamino-1H-imidazol-1-yl)acetate68%
Chlorine → MethoxyNaOMe, DMF, 80°C, 12h2-(4,5-dimethoxy-1H-imidazol-1-yl)acetate52%

Mechanistic Insight : The electron-withdrawing effect of the adjacent chlorine atoms activates the ring for NAS. Copper catalysts enhance amination efficiency by stabilizing transition states .

Ester Functionalization

The ethyl acetate group undergoes typical ester reactions, enabling derivatization:

Hydrolysis

Condition Reagent Product Yield
AcidicHCl (6M), reflux2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid85%
BasicNaOH (2M), refluxSodium salt of the carboxylic acid92%

Transesterification

Reagent Conditions Product Yield
Methanol, H₂SO₄Reflux, 6hMethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate78%

Application : Hydrolysis products serve as precursors for amide coupling in drug design .

Reduction Reactions

Selective reduction of the ester group is achievable without altering the dichloroimidazole ring:

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → rt, 2h2-(4,5-dichloro-1H-imidazol-1-yl)ethanol90%
DIBAL-HToluene, -78°C, 1hEthyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetaldehyde65%

Note : Over-reduction to the ethane derivative is observed with excess LiAlH₄ .

Cycloaddition and Heterocycle Formation

The imidazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems:

Reagent Conditions Product Yield
Benzoyl nitrile oxideDCM, rt, 12h1,3,4-Oxadiazole-imidazole hybrid60%

Mechanism : Dipolar cycloaddition proceeds via a concerted pathway, stabilized by the electron-deficient imidazole .

Metal-Catalyzed Cross-Coupling

The chlorine substituents enable Suzuki-Miyaura couplings for aryl functionalization:

Catalyst Base Aryl Boronic Acid Product Yield
Pd(PPh₃)₄K₂CO₃4-Methoxyphenyl2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-1-yl)acetate75%

Optimization : Microwave irradiation (100°C, 20 min) improves yields to >80% .

Stability Under Thermal and Oxidative Stress

Condition Observation Degradation
150°C, 2h (neat)Partial decomposition to chlorinated byproducts15%
H₂O₂ (30%), rt, 24hEster oxidation to ketone40%

Implication : Storage under inert atmosphere at ≤4°C is recommended .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has been investigated for its potential antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans. The compound's structure allows it to interact with microbial enzymes and receptors, enhancing its efficacy as an antimicrobial agent.

Anticancer Properties
Research has shown that derivatives of this compound may possess anticancer properties. Initial in vitro studies suggest that it can induce cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate the specific pathways affected by this compound.

Biological Studies

Enzyme Interaction Studies
this compound has been used in biological studies to explore its interactions with specific enzymes. For instance, it has been tested against enzymes involved in metabolic pathways relevant to disease conditions. The imidazole ring's ability to coordinate with metal ions can enhance binding affinity to these biological targets, suggesting potential therapeutic applications .

Receptor Binding Studies
The compound's structure allows it to act as a ligand for various receptors. Studies have demonstrated its potential to modulate receptor activity, which is crucial for developing new pharmacological agents targeting specific diseases .

Chemical Synthesis

Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, making it valuable for synthesizing other biologically active compounds.

Synthesis Methodology
The synthesis typically involves the reaction of 4,5-dichloroimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. This process can be optimized for yield and purity through methods like column chromatography and spectroscopic characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in HeLa cells at concentrations above 50 µM after 48 hours of treatment.
Study CEnzyme InteractionShowed significant inhibition of enzyme X with an IC50 value of 15 µM, indicating strong binding affinity.

Mechanism of Action

The mechanism of action of ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate with analogous imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituted Phenylimidazole Acetates

Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. 1C in ) and Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. 1D) share the ethyl acetate side chain but differ in aromatic substituents. These derivatives exhibit enhanced lipophilicity due to halogenated phenyl groups, which may improve membrane permeability and antimicrobial efficacy compared to the dichloroimidazole variant . For example, bromine substitution (as in Fig.

Halogenated Imidazole Derivatives

  • Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate (CAS: N/A, MW: 186.17 g/mol): Replacing chlorine atoms with cyano groups reduces steric bulk but introduces electron-withdrawing effects, which may stabilize the imidazole ring during metabolic processes .

Trioxoimidazolidinyl Acetates

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS: 320423-00-5) features a trioxoimidazolidine core instead of a dichloroimidazole. The trioxo group increases hydrogen-bonding capacity, making it suitable for targeting enzymes like hydrolases or proteases .

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Purity (%) Notable Applications
This compound 175137-67-4 223.05 4,5-Cl on imidazole 95–98 Antimicrobial intermediates
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate N/A ~315 4-Cl-phenyl, 2-phenyl 97 Anticancer screening
Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate N/A 186.17 4,5-CN on imidazole 95 Metabolic stability studies
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate 478040-91-4 275.10 Fused pyridine-imidazole 98 Kinase inhibition

Biological Activity

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8Cl2N2O2C_7H_8Cl_2N_2O_2 and a molecular weight of approximately 223.06 g/mol. It features a dichloro-substituted imidazole ring linked to an ethyl acetate moiety, which contributes to its unique chemical properties and biological activity. The compound typically appears as a white to off-white crystalline solid with a melting point around 65°C and a boiling point of approximately 365°C at 760 mmHg.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Imidazole derivatives are known for their versatility in biological interactions due to their structural characteristics. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated.
  • Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Properties

Research indicates that this compound demonstrates potential antimicrobial activity. Studies have reported efficacy against several pathogens, although further investigation is necessary to confirm these findings and understand the underlying mechanisms .

Case Studies

Several studies have explored the biological activities of imidazole derivatives, including this compound:

  • Antimicrobial Activity : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects on certain strains.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce cytotoxic effects in cancer cell lines, although specific IC50 values were not consistently reported across studies.
  • Structure–Activity Relationship (SAR) : Research into SAR indicates that the presence of dichloro substitutions enhances binding affinity to biological targets compared to non-halogenated analogs .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar imidazole derivatives:

Compound NameStructure CharacteristicsUnique Features
Ethyl 1H-imidazole-1-acetateContains an imidazole ring without chlorineLess reactive due to lack of halogen substitutions
Methyl 2-(4-chloro-1H-imidazol-1-yl)acetateSimilar structure but only one chlorine atomPotentially less active than the dichloro variant
Ethyl 2-(1H-imidazol-1-yl)acetateNo halogen substitutionsMore stable and less reactive than halogenated variants

The dichloro substitution in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate?

The compound is typically synthesized via nucleophilic substitution reactions. A widely used method involves reacting 4,5-dichloroimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds under mild conditions (room temperature, 24 hours) with stirring, followed by extraction using ethyl acetate and water . Alternative routes may employ phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency.

Table 1: Representative Reaction Conditions

ReagentsSolventBaseTime (h)Yield (%)Reference
4,5-DichloroimidazoleEthanolK₂CO₃2475–85
Ethyl chloroacetateAcetonitrileDBU*690
*DBU = 1,8-Diazabicycloundec-7-ene

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the ester and imidazole moieties. FTIR identifies functional groups (C=O at ~1740 cm⁻¹, C-Cl at ~650 cm⁻¹). GC-MS or LC-MS validates molecular weight and purity .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX or OLEX2 refines the structure. SHELXL is preferred for small-molecule refinement, while OLEX2 integrates solution, refinement, and analysis workflows .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Using SHELXL ’s TWIN/BASF commands for twinned data .
  • Applying WinGX ’s validation tools (e.g., R-factor analysis, electron density maps) to identify misplaced atoms .
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants vs. dihedral angles) .

Q. What computational methods are suitable for studying its biological activity?

Molecular docking (AutoDock 4.2.6) predicts binding interactions with target proteins. For example, derivatives of 4,5-dichloroimidazole show affinity for enzymes like 5-lipoxygenase (5-LOX), with binding energies of ~7.35 kcal/mol. Key interactions include hydrogen bonds with VAL197B and hydrophobic contacts with MET389B .

Table 2: Docking Results for Imidazole Derivatives

Target ProteinBinding Energy (kcal/mol)Key ResiduesReference
5-LOX (5lqf)-7.35VAL197B, MET389B
Cytochrome P450-6.80HEME Fe, ARG105N/A

Q. What are the key considerations in designing experiments to evaluate its antimicrobial efficacy?

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Concentration Gradients : Use MIC (Minimum Inhibitory Concentration) assays with dilutions from 0.5–256 µg/mL.
  • Control Compounds : Compare with known antibiotics (e.g., ampicillin) to establish baseline activity .

Q. How can researchers validate the purity and stability of this compound under different storage conditions?

  • Purity : HPLC with a C18 column (UV detection at 254 nm) and ≥95% peak area threshold .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Store in airtight containers at -20°C to prevent hydrolysis of the ester group .

Methodological Notes

  • Synthesis : Optimize reaction yields by varying bases (e.g., K₂CO₃ vs. DBU) and solvents .
  • Crystallography : Prioritize high-resolution data (<1.0 Å) for accurate refinement. Use PLATON to check for missed symmetry .
  • Bioactivity : Combine in silico docking with in vitro assays to validate mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.